

Application Notes and Protocols for Rhodium(II) Acetate Dimer Catalyzed Reactions

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Compound of Interest

Compound Name: *Rhodium(II) acetate dimer*

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Introduction

Rhodium(II) acetate dimer, $\text{Rh}_2(\text{OAc})_4$, is a highly efficient and versatile catalyst for a wide range of organic transformations.[1] Its primary utility lies in its ability to catalyze reactions involving diazo compounds, proceeding through the formation of a rhodium-carbene intermediate.[2] This air-stable, dark green powder is soluble in many polar organic solvents, making it a convenient catalyst for homogeneous catalysis.[1][3] Key transformations facilitated by **Rhodium(II) acetate dimer** include cyclopropanation, carbon-hydrogen (C-H) bond insertion, and heteroatom-hydrogen (X-H) bond insertion, which are fundamental processes in the synthesis of complex molecules, natural products, and pharmaceuticals.[4][5]

This document provides detailed application notes and experimental protocols for three major classes of reactions catalyzed by **Rhodium(II) acetate dimer**: cyclopropanation, intramolecular C-H insertion, and intramolecular O-H insertion.

Cyclopropanation of Alkenes

Rhodium(II) acetate dimer is a widely used catalyst for the cyclopropanation of alkenes with diazo compounds.[6] This reaction is a powerful tool for the synthesis of cyclopropane rings, which are important structural motifs in many biologically active molecules. The reaction generally proceeds with high efficiency and stereoselectivity.

Quantitative Data for Cyclopropanation

Entry	Alkene	Diazo Compound	Product	Yield (%)	Diastereomeric Ratio (trans:cis)	Reference
1	Styrene	Methyl phenyldiazoacetate	Methyl 2,3-diphenylcyclopropane-1-carboxylate	High	N/A	[7]
2	Styrene	Ethyl diazoacetate	Ethyl 2-phenylcyclopropane-1-carboxylate	~84%	N/A	[1]
3	1-Octene	Ethyl diazoacetate	Ethyl 2-hexylcyclopropane-1-carboxylate	Good	N/A	General Knowledge

Experimental Protocol: Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

This protocol is adapted from a general procedure for rhodium-catalyzed cyclopropanation.[7]

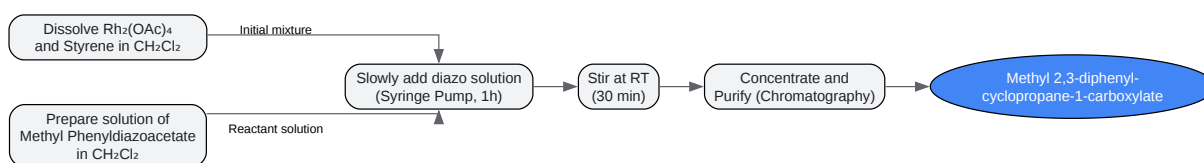
Materials:

- **Rhodium(II) acetate dimer** ($\text{Rh}_2(\text{OAc})_4$)
- Styrene
- Methyl phenyldiazoacetate
- Dichloromethane (CH_2Cl_2 , anhydrous)

- Syringe pump
- Standard glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve **Rhodium(II) acetate dimer** (0.01 equiv.) and styrene (5 equiv.) in anhydrous dichloromethane (3 mL).
- In a separate flask, dissolve methyl phenyldiazoacetate (1 equiv.) in anhydrous dichloromethane (5 mL).
- Using a syringe pump, add the solution of methyl phenyldiazoacetate to the stirring solution of the catalyst and styrene over a period of 1 hour at room temperature.
- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2,3-diphenylcyclopropane-1-carboxylate.



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Workflow for **Rhodium(II) Acetate Dimer** Catalyzed Cyclopropanation.

Intramolecular C-H Insertion

Intramolecular C-H insertion reactions catalyzed by **Rhodium(II) acetate dimer** provide an efficient route to cyclic compounds, particularly five-membered rings. This transformation is highly valuable for the construction of complex molecular architectures from acyclic precursors.

Quantitative Data for Intramolecular C-H Insertion

Entry	Substrate (α -Aryl- α -diazo ketone)	Catalyst	Product (α -Aryl cyclopentanone)	Yield (%)	Reference
1	2-Diazo-1-(4-bromophenyl)-4-methyl-1-pentanone	$\text{Rh}_2(\text{OAc})_4$	2-(4-Bromophenyl)-4-methylcyclopentanone	45	[6]
2	2-Diazo-1-phenyl-4-methyl-1-pentanone	$\text{Rh}_2(\text{OAc})_4$	4-Methyl-2-phenylcyclopentanone	42	[6]
3	2-Diazo-1-(4-methoxyphenyl)-4-methyl-1-pentanone	$\text{Rh}_2(\text{OAc})_4$	2-(4-Methoxyphenyl)-4-methylcyclopentanone	31	[6]

Experimental Protocol: Intramolecular C-H Insertion of an α -Aryl- α -diazo Ketone

This protocol is based on the procedure reported by Taber and Tian.[\[6\]](#)

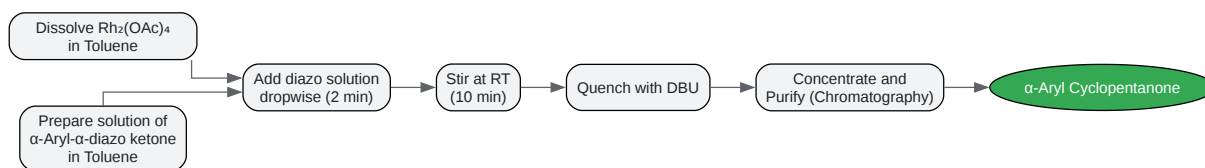
Materials:

- **Rhodium(II) acetate dimer** ($\text{Rh}_2(\text{OAc})_4$)

- α -Aryl- α -diazo ketone (e.g., 2-diazo-1-(4-bromophenyl)-4-methyl-1-pentanone)
- Toluene (anhydrous)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Standard glassware for inert atmosphere reactions

Procedure:

- Dissolve **Rhodium(II) acetate dimer** (0.01 equiv.) in anhydrous toluene (2.0 mL) at room temperature in a round-bottom flask under an argon atmosphere.
- Prepare a solution of the α -aryl- α -diazo ketone (1 equiv.) in anhydrous toluene (0.8 mL).
- Add the diazo ketone solution dropwise to the catalyst solution over 2 minutes.
- Stir the reaction mixture for an additional 10 minutes at room temperature.
- Quench the reaction by adding one drop of DBU.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the corresponding α -aryl cyclopentanone.



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Workflow for Intramolecular C-H Insertion.

Intramolecular O-H Insertion

Rhodium(II) acetate dimer is an effective catalyst for the intramolecular insertion of carbenes into O-H bonds, leading to the formation of cyclic ethers.[3] This reaction is particularly useful for the synthesis of furanones and other oxygen-containing heterocycles.

Quantitative Data for Intramolecular O-H Insertion

Entry	Substrate (δ -Hydroxy- α - diazoester)	Product (3(2H)- furanone-2- carboxylate)	Yield (%)	Diastereomeric Excess (d.e.)	Reference
1	Ethyl 2-diazo-5-hydroxy-3-oxohexanoate	Ethyl 5-methyl-3-oxotetrahydrofuran-2-carboxylate	80	~60%	[3]
2	Ethyl 2-diazo-5-hydroxy-3-oxo-4-phenylhexanoate	Ethyl 5-methyl-3-oxo-4-phenyltetrahydrofuran-2-carboxylate	92	~60%	[3]

Experimental Protocol: Intramolecular O-H Insertion of a δ -Hydroxy- α -diazoester

This protocol is based on the procedure described by Padwa and co-workers.[3]

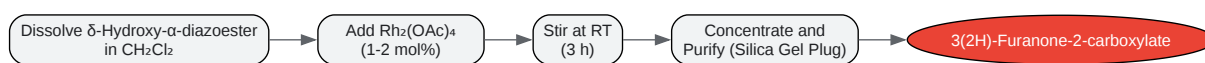
Materials:

- **Rhodium(II) acetate dimer** ($\text{Rh}_2(\text{OAc})_4$)
- δ -Hydroxy- α -diazoester (e.g., ethyl 2-diazo-5-hydroxy-3-oxohexanoate)
- Dichloromethane (CH_2Cl_2 , anhydrous)

- Standard glassware for inert atmosphere reactions

Procedure:

- In a round-bottom flask under an argon atmosphere, prepare a solution of the δ -hydroxy- α -diazoester (1 equiv.) in anhydrous dichloromethane.
- To this solution, add a catalytic amount of **Rhodium(II) acetate dimer** (1-2 mol%).
- Stir the resulting mixture at room temperature for 3 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Filter the crude product through a plug of silica gel using an appropriate eluent (e.g., 1:1 mixture of ethyl acetate and hexanes) to obtain the 3(2H)-furanone-2-carboxylate.



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Workflow for Intramolecular O-H Insertion.

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